INCB054329 -

INCB054329

Catalog Number: EVT-1533834
CAS Number:
Molecular Formula: C20H16FN7OS
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB054329 is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to INCB054329 treatment with IC50 values below 500 nM in cell proliferation assays. INCB054329 down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. INCB054329 as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.
Source and Classification

INCB054329 was developed by Incyte Corporation as part of a broader effort to target bromodomain-containing proteins, which play crucial roles in epigenetic regulation. The compound is classified under the category of small-molecule inhibitors due to its ability to selectively inhibit specific protein-protein interactions essential for tumor growth and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of INCB054329 involves several key steps that include the formation of the core structure through organic reactions that incorporate functional groups necessary for its activity. While specific synthetic routes are proprietary, the general approach includes:

  1. Formation of the Core Structure: Utilizing coupling reactions to assemble the bicyclic framework characteristic of bromodomain inhibitors.
  2. Functionalization: Introduction of substituents that enhance binding affinity and selectivity towards bromodomain targets.
  3. Purification: Employing chromatographic techniques to isolate the final product in high purity.

The synthesis is optimized for yield and purity, ensuring that the compound meets the stringent requirements for preclinical and clinical testing .

Molecular Structure Analysis

Structure and Data

The molecular structure of INCB054329 reveals a complex arrangement conducive to its function as a bromodomain inhibitor. Key features include:

  • Bicyclic Framework: This structure facilitates interaction with the acetyl-lysine binding pocket of bromodomains.
  • Functional Groups: Specific groups are strategically placed to enhance binding affinity through hydrogen bonding and hydrophobic interactions.

The chemical formula for INCB054329 is C19_{19}H21_{21}BrN2_{2}O, with a molar mass of approximately 373.29 g/mol. The precise three-dimensional conformation is critical for its biological activity, which has been elucidated through X-ray crystallography studies .

Chemical Reactions Analysis

Reactions and Technical Details

INCB054329 primarily functions through competitive inhibition of bromodomain interactions with acetylated histones. Key reactions include:

  • Binding Reaction: The compound competes with acetylated lysines for binding to the bromodomain, effectively disrupting downstream signaling pathways involved in cell proliferation.
  • Cellular Assays: In vitro studies demonstrate that treatment with INCB054329 leads to reduced expression of oncogenes such as c-MYC and FGFR3, indicating its potential to modulate gene expression profiles in cancer cells .
Mechanism of Action

Process and Data

The mechanism of action for INCB054329 involves:

  1. Inhibition of Bromodomains: By binding to the bromodomain of BRD4, INCB054329 prevents the recognition of acetylated lysines on histones.
  2. Alteration of Gene Expression: This inhibition leads to changes in chromatin structure and transcriptional regulation, ultimately resulting in reduced proliferation and increased apoptosis in cancer cells.

Preclinical studies have shown that INCB054329 can sensitize cancer cells to other therapeutic agents by modulating key signaling pathways such as JAK-STAT .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Exhibits reactivity typical of small-molecule inhibitors, particularly in forming non-covalent interactions with target proteins.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties during development .

Applications

Scientific Uses

INCB054329 is primarily being investigated for its therapeutic potential in oncology, particularly for:

  • Treatment of Hematologic Malignancies: Targeting B-cell cancers such as multiple myeloma.
  • Combination Therapies: Enhancing the efficacy of existing treatments by targeting epigenetic regulators.

Ongoing clinical trials aim to establish its safety profile and therapeutic efficacy in various cancer types, potentially leading to new treatment paradigms in oncology .

Introduction to BET Inhibition and INCB054329

Bromodomain and Extraterminal (BET) Proteins in Oncogenesis

BET proteins (BRD2, BRD3, BRD4, and BRDT) function as epigenetic "readers" that recognize acetylated lysine residues on histone tails via tandem bromodomains (BD1 and BD2). This molecular recognition facilitates the recruitment of transcriptional machinery to promoter and enhancer regions, directly regulating the expression of oncogenes critical for cancer hallmarks. BRD4, the most extensively studied family member, activates RNA polymerase II-mediated transcription through its interaction with the positive transcription elongation factor complex (P-TEFb) [4] [5]. In malignancies such as NUT midline carcinoma (NMC), BRD4 forms oncogenic fusion proteins (e.g., BRD4-NUT), which perpetuate a transcriptionally dysregulated state that blocks cellular differentiation and promotes uncontrolled proliferation [5]. Genomic analyses reveal BRD4 amplifications in approximately 10% of high-grade serous ovarian cancers, correlating with poor clinical outcomes [9]. Beyond direct genomic alterations, BET proteins maintain transcriptional networks sustaining cell cycle progression (via MYC, CCNA1), anti-apoptotic signaling (BCL-2, BCL-xL), and DNA repair pathways—positioning them as master regulators of oncogenesis [4] [5].

Rationale for BET-Targeted Therapies in Oncology

The dependency of cancer cells on amplified or dysregulated BET protein function creates a therapeutic vulnerability. BET inhibitors (BETi) competitively disrupt the interaction between bromodomains and acetylated histones, leading to the selective downregulation of oncogenic transcripts. This mechanism offers a strategy to target transcriptionally addicted cancers, particularly those driven by super-enhancers—large genomic regions densely occupied by transcription factors and co-activators that drive high-level expression of oncogenes like MYC [4] [10]. Preclinically, BET inhibition demonstrates broad anti-tumor activity across hematologic malignancies and solid tumors. Importantly, INCB054329 and other BETi show synergistic potential with existing therapies by overcoming key resistance mechanisms. For example, in homologous recombination (HR)-proficient ovarian cancer, BETi impair DNA repair gene expression, sensitizing tumors to PARP inhibitors—a class otherwise effective primarily in HR-deficient cancers [3] [9]. This epigenetic reprogramming of tumor cells underscores the rationale for BET-targeted combinations.

INCB054329: Structural Distinctiveness Among BET Inhibitors

INCB054329 is a potent, small-molecule BET inhibitor characterized by a tricyclic thienodiazepine core that serves as an acetyl-lysine mimetic. This core structure engages the conserved asparagine residue (Asn140 in BRD4 BD1) via a critical hydrogen bond with the carbonyl oxygen, mimicking the native acetyl-lysine-histone interaction [2] [7]. Its distinctiveness arises from:

  • Substitution Pattern: A methyl-oxadiazole moiety projects into the hydrophobic ZA channel, enhancing selectivity for BET bromodomains over other bromodomain families [7].
  • Molecular Conformation: The stereochemistry of the fused ring system optimizes van der Waals contacts within the acetyl-lysine binding pocket (Kac site), particularly with the hydrophobic "shelf" region formed by residues like Trp81 and Pro82 (the "WPF shelf") in BRD4 BD1 [2].
  • Binding Affinity: INCB054329 exhibits low nanomolar inhibitory potency against BRD2, BRD3, and BRD4 (IC₅₀ values < 100 nM) in biochemical assays using acetylated histone peptide binding [7] [9].

Table 1: Structural and Biochemical Features of INCB054329

PropertyINCB054329Significance
Core StructureTricyclic thienodiazepineServes as acetyl-lysine mimetic; binds Kac site
Key InteractionH-bond with conserved Asn (e.g., BRD4 Asn140)Mimics acetyl-lysine recognition; essential for BD binding
ZA Channel EngagementMethyl-oxadiazole substituentEnhances selectivity for BET bromodomains
WPF Shelf InteractionHydrophobic contacts with Trp81, Pro82Stabilizes binding; contributes to high affinity
In Vitro Potency (IC₅₀)< 100 nM against BRD2/3/4Indicates strong disruption of BET-histone interactions

This precise molecular architecture enables potent and selective BET inhibition, differentiating INCB054329 from earlier pan-BET inhibitors like JQ1 [7].

Properties

Product Name

INCB054329

Molecular Formula

C20H16FN7OS

Synonyms

INCB054329; INCB-054329; INCB 054329.;none

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.